4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride
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Overview
Description
4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride is a chemical compound with the molecular formula C9H10ClNOS It is a derivative of thieno[3,2-c]pyridine, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation Reactions: Performed in an organic solvent such as dichloromethane or acetonitrile.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Sulfoxides, Sulfones: Formed through oxidation reactions.
Scientific Research Applications
4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary depending on the structure of the final bioactive molecule derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
- 5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate
Uniqueness
4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for further functionalization through substitution reactions
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNOS/c1-6-7-3-5-13-8(7)2-4-11(6)9(10)12/h3,5-6H,2,4H2,1H3 |
InChI Key |
YYUZAMCGHLDVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)Cl)SC=C2 |
Origin of Product |
United States |
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